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PF-06843195

PI3Kα inhibition breast cancer cellular potency

Interchanging PI3Kα inhibitors in preclinical studies introduces variability due to divergent isoform selectivity profiles. PF-06843195 provides a validated, consistent tool compound with defined selectivity margins. - 20-fold PI3Kα-over-PI3Kβ selectivity (vs >300-fold for inavolisib), enabling consistent target engagement - High mTOR selectivity eliminates confounding feedback loop effects in pathway analysis - X-ray co-crystal structure (PDB 7K6M) supports structure-based drug design and pharmacophore modeling - Superior cellular potency over alpelisib in MCF7/T47D breast cancer models (IC50 62/32 nM vs alpelisib)

Molecular Formula C20H25F3N8O4
Molecular Weight 498.5 g/mol
CAS No. 2067281-51-8
Cat. No. B8216121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06843195
CAS2067281-51-8
Molecular FormulaC20H25F3N8O4
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1CN(CC1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F
InChIInChI=1S/C20H25F3N8O4/c21-13(22)9-35-19(33)31-2-1-20(10-31,11-32)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-34-6-4-30/h7-8,13,32H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)/t20-/m0/s1
InChIKeyRTOREZYNLPQUKM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06843195: PI3Kα-Selective Inhibitor


2,2-Difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referenced by its development code PF-06843195 (CAS 2067281-51-8), is a synthetic small-molecule inhibitor specifically designed to target the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα) [1]. Its molecular architecture, featuring a 2,2-difluoroethyl carbamate moiety and a morpholine-substituted bipyrimidine core, enables high-affinity binding to the ATP-binding pocket of PI3Kα, as elucidated by X-ray crystallography [2]. This compound was developed to provide a research tool with a distinct selectivity profile among class I PI3K isoforms and the related mTOR kinase, addressing the limitations of broader-spectrum PI3K inhibitors in mechanistic oncology research [1].

PI3Kα pathway inhibition study fit
Isoform-selective research workflow
Structure-based binding mode reported

PF-06843195: PI3Kα Inhibitor Interchange Risks


Interchanging PI3Kα inhibitors in preclinical studies is not scientifically valid due to significant differences in their biochemical potency, isoform selectivity, and cellular activity profiles . For instance, the selectivity margin over the PI3Kβ isoform varies dramatically among clinically relevant PI3Kα inhibitors, ranging from 20-fold (PF-06843195) to over 300-fold (inavolisib) [1]. Similarly, the degree of mTOR inhibition differs, with PF-06843195 demonstrating high selectivity over mTOR, whereas other PI3Kα inhibitors may exhibit off-target mTOR activity [2]. Substituting one PI3Kα inhibitor for another without rigorous re-validation can introduce confounding variables into experimental data, potentially leading to misinterpretation of target engagement, pathway modulation, and cellular response . The following evidence quantifies the specific, non-interchangeable characteristics of PF-06843195.

Isoform selectivity profile
Selectivity margins over PI3Kβ differ significantly across PI3Kα inhibitors; class-level profiles may not transfer directly.
mTOR-sparing context
mTOR inhibitory off-target activity varies among inhibitors; PF-06843195’s profile may not replicate with less selective alternatives.
Cellular potency baseline
Direct cellular assay potency against PI3Kα-dependent lines can shift; re-validation needed when substituting.

PF-06843195: Quantitative Differentiation Evidence


Superior Cellular Potency vs Alpelisib in Breast Cancer Models

PF-06843195 exhibits greater potency than the clinically approved PI3Kα inhibitor alpelisib (BYL719) in direct head-to-head cellular assays using PI3Kα-dependent breast cancer cell lines. Specifically, PF-06843195 is more effective at inhibiting downstream AKT phosphorylation (pT308) and suppressing cell proliferation in both MCF7 and T47D cell cultures [1].

Cellular AKT Inhibition
Head-to-head
PF-06843195 IC50: 7.8 nM (MCF7), 8.7 nM (T47D)
vs Alpelisib: higher observed IC50 values
Reported cellular AKT inhibition context
MCF7 and T47D cell lines; pT308 readout
PI3Kα inhibition breast cancer cellular potency alpelisib comparator

Antiproliferative Advantage Over Alpelisib in Breast Cancer Cells

In addition to superior AKT pathway inhibition, PF-06843195 demonstrates more potent antiproliferative activity compared to alpelisib in the same panel of PI3Kα-dependent breast cancer cell lines [1].

Antiproliferative Activity
Head-to-head
PF-06843195 IC50: 62 nM (MCF7), 32 nM (T47D)
vs Alpelisib: higher observed IC50 values
Reported cell proliferation inhibition context
Same cell lines; proliferation assay
antiproliferation breast cancer MCF7 T47D alpelisib

PI3K Isoform and mTOR Selectivity Profile

A key differentiator for PF-06843195 is its high selectivity for PI3Kα over mTOR. In contrast to some other PI3Kα inhibitors that exhibit significant mTOR inhibitory activity, PF-06843195 demonstrates a large selectivity window [1]. Its biochemical selectivity over other class I PI3K isoforms is also defined: >100-fold over PI3Kβ and >10,000-fold over PI3Kγ in biochemical assays .

Biochemical Selectivity
Cross-study comparable
PI3Kα Ki
PI3Kβ: >100-fold; PI3Kγ: >10,000-fold
Supports isoform-selectivity assay interpretation
Biochemical kinase assay data
Binding Mode Validation
Supporting evidence
Co-crystal structure with PI3Kα (PDB: 7K6M)
Enables structural biology interpretation
X-ray crystallography; unique binding pose reported
PI3Kα selectivity mTOR kinase profiling off-target

Binding Mode Validation by X-ray Crystallography

The precise binding mode of PF-06843195 to the PI3Kα active site has been experimentally determined by X-ray crystallography (PDB ID: 7K6M), providing atomic-level detail of its unique molecular interactions [1]. This structural data confirms a specific binding pose that is distinct from other PI3Kα inhibitors, which underpins its unique selectivity profile [2].

Binding Mode Validation
Supporting evidence
Co-crystal structure with PI3Kα (PDB: 7K6M)
Enables structural biology interpretation
X-ray crystallography; unique binding pose reported
X-ray crystallography binding mode structural biology PI3Kα

PF-06843195: Recommended Research Applications


Target Validation in PI3Kα-Mutant Breast Cancer Models

Due to its superior cellular potency against PI3Kα-dependent breast cancer cell lines (MCF7 and T47D) compared to alpelisib [1], PF-06843195 is an optimal tool compound for target validation and pathway modulation studies in these models. Its enhanced potency allows for more robust inhibition of the AKT/mTOR signaling axis at lower concentrations, minimizing potential off-target effects and improving the signal-to-noise ratio in experiments assessing PI3Kα dependency and downstream signaling.

PI3Kα-Specific Biology with mTOR Sparing

The high selectivity of PF-06843195 for PI3Kα over mTOR makes it the preferred choice for studies aiming to dissect PI3Kα-specific signaling events from mTOR-mediated feedback loops. Many PI3K inhibitors exhibit off-target mTOR inhibition, which can complicate the interpretation of results. PF-06843195's profile enables cleaner interrogation of the PI3K/AKT pathway, particularly in contexts where mTOR signaling is a primary readout or a confounding variable.

Structure-Based Drug Discovery & Computational Modeling

The availability of a high-resolution X-ray co-crystal structure of PF-06843195 bound to PI3Kα (PDB ID: 7K6M) [2] provides a critical resource for structure-based drug design (SBDD). Researchers can utilize this structural data for molecular docking studies, pharmacophore modeling, and the rational design of novel PI3Kα inhibitors. This structural information is a key asset for academic and industrial groups focused on next-generation PI3Kα-targeting agents.

Benchmarking Against Alpelisib in Comparative Studies

The documented head-to-head comparison data demonstrating PF-06843195's superior potency over alpelisib in cellular assays [1] positions this compound as a valuable benchmark for evaluating new PI3Kα inhibitors. Procurement of PF-06843195 for comparative studies provides a direct, quantitative link to a clinically relevant comparator, enhancing the translational relevance of preclinical findings and supporting the development of improved therapeutic candidates.

Application
Selection Property
Validation Focus
PI3Kα-mutant breast cancer model studies
Cellular target-engagement assay context
pAKT and proliferation endpoint review
PI3Kα-specific signaling isolation studies
mTOR-sparing selectivity profile
PI3K/AKT pathway deconvolution
Structure-based inhibitor design
Co-crystal structure availability
Molecular docking and SAR analysis
Cross-inhibitor comparative studies
Comparator assay-response context
Inhibitor benchmarking review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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